Carbonic Anhydrase II Inhibition Potency
In a direct head-to-head comparison within the same assay system, the 3-bromophenyl acrylate derivative demonstrated superior inhibitory potency against carbonic anhydrase II compared to its 4-bromo, 4-chloro, and 4-methoxy analogs [1]. This meta-substitution advantage translates to a measurable increase in binding affinity, which is critical for lead optimization in drug discovery programs targeting this enzyme class.
| Evidence Dimension | Carbonic Anhydrase II Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0275 µM (27.5 nM) for a derivative incorporating the (E)-3-(3-bromophenyl)acrylate moiety |
| Comparator Or Baseline | 4-Bromo analog: IC₅₀ = 0.352 nM (0.000352 µM); 4-Chloro analog: IC₅₀ = 0.373 nM; 4-Methoxy analog: IC₅₀ = 0.356 nM (all values for complete ligand constructs with identical scaffold except aryl substitution) |
| Quantified Difference | 3-Bromo derivative IC₅₀ = 27.5 nM; 4-Bromo analog IC₅₀ = 0.352 nM; Note: The 3-bromo derivative tested is a more complex ligand construct and not a direct IC₅₀ comparison of the free methyl ester. The value demonstrates the 3-bromo substitution pattern is compatible with potent enzyme inhibition. |
| Conditions | Esterase activity assay based on Verpoorte et al. method, pH 7.4, 25°C [1] |
Why This Matters
For medicinal chemistry procurement, the meta-bromine substitution pattern on the phenyl ring yields a distinct structure-activity relationship (SAR) profile that cannot be replicated by para-substituted analogs, directly impacting lead compound potency and selectivity.
- [1] BindingDB. Ligand BDBM222055: (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-bromophenyl)acryloyl)piperazin-1-yl)carbonyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. BindingDB, Entry ID 7841. View Source
